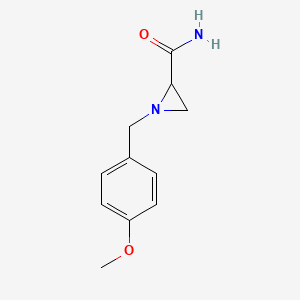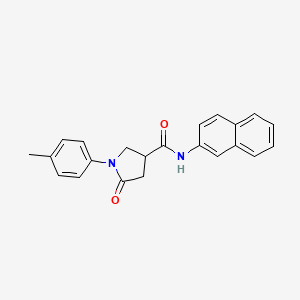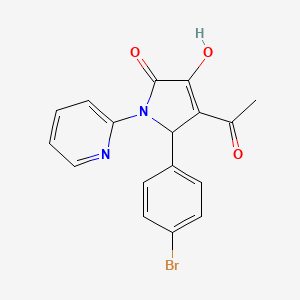![molecular formula C17H19BrO3 B4888573 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various diseases and conditions.
作用机制
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist. It binds to and activates the β3-adrenergic receptors, which are primarily located in adipose tissue and skeletal muscle. Activation of these receptors leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle.
Biochemical and Physiological Effects:
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has several biochemical and physiological effects. It increases lipolysis in adipose tissue, leading to the release of free fatty acids into the bloodstream. It also increases glucose uptake and energy expenditure in skeletal muscle, which may help in the treatment of type 2 diabetes and obesity. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. However, one limitation of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is its relatively low potency compared to other β3-adrenergic receptor agonists. This may require higher concentrations of the drug to achieve the desired effects, which could lead to potential toxicity issues.
未来方向
There are several future directions for research on 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is in the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to determine the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. Finally, there is potential for the use of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in the treatment of other diseases and conditions, such as inflammatory diseases and certain types of cancer.
Conclusion:
In conclusion, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist that has potential use in the treatment of obesity, diabetes, and other diseases and conditions. Its mechanism of action involves activation of the β3-adrenergic receptor, which leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle. While there are advantages to using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments, there are also limitations, such as its relatively low potency. Future research directions include the development of more potent and selective β3-adrenergic receptor agonists and further studies on the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene.
合成方法
The synthesis of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps. The first step is the synthesis of 2-bromophenol, which is then reacted with propylene oxide to form 3-(2-bromophenoxy)propylene oxide. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to form 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential use in treating various diseases and conditions. One of the most promising applications of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is in the treatment of obesity and diabetes. Studies have shown that 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can increase insulin sensitivity and improve glucose uptake in skeletal muscle, which may help in the treatment of type 2 diabetes. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to increase energy expenditure and reduce body weight in animal models of obesity.
属性
IUPAC Name |
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBCZOMBPEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)


![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)


![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)

![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)